molecular formula C7H5Cl2NO2 B1303832 Methyl 2,5-dichloronicotinate CAS No. 67754-03-4

Methyl 2,5-dichloronicotinate

Cat. No. B1303832
CAS RN: 67754-03-4
M. Wt: 206.02 g/mol
InChI Key: CNPFXYWTMBTSSI-UHFFFAOYSA-N
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Patent
US08207170B2

Procedure details

Performed in duplicate on identical scales in two pressure vessels, methyl 2,5-dichloronicotinate (4.5 g, 22 mmol) was dissolved in ammonia solution (250 mL, 0.5 M in 1,4-dioxane; 0.125 mol). The pressure vessels were sealed and heated at (85±5)° C. for 9 days. The two reaction mixtures were allowed to cool to room temperature, then combined and concentrated under reduced pressure to yield a white solid. Dissolution of the solid in 1:1 acetone-MeOH (˜500 mL), followed by adsorption onto silica gel (25 g) and then purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O), gave 6.08 g (75%) of methyl 2-amino-5-chloronicotinate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[NH3:13]>CC(C)=O.CO>[NH2:13][C:2]1[N:11]=[CH:10][C:9]([Cl:12])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=C(C(=O)OC)C=C(C=N1)Cl
Name
Quantity
250 mL
Type
reactant
Smiles
N
Step Two
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pressure vessels were sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated at (85±5)° C
CUSTOM
Type
CUSTOM
Details
The two reaction mixtures
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O)

Outcomes

Product
Details
Reaction Time
9 d
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=C(C=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 148.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.